PLK1/PLK3 Inhibitory Activity: This Scaffold Is the Direct Precursor to GW843682X, a Low-Nanomolar Dual PLK Inhibitor
5,6-Dimethoxy-2-(trifluoromethyl)-1H-benzimidazole is the direct benzimidazole building block used to construct GW843682X. In the published characterization by Lansing et al. (2007), GW843682X — which incorporates this scaffold at the 1-position via a thiophene-carboxamide linkage — inhibited PLK1 with an IC₅₀ of 2.2 nM and PLK3 with an IC₅₀ of 9.1 nM in enzymatic assays, with >100-fold selectivity over a panel of ~30 other kinases [1]. This fragment-to-drug relationship is critical: the 5,6-dimethoxybenzimidazole core contributes essential ATP-pocket binding interactions, and the 2-CF₃ group further modulates electronic properties that influence kinase selectivity. For researchers synthesizing PLK-targeted probe molecules, procuring this specific benzimidazole intermediate eliminates the need for de novo construction of the substituted core, directly enabling access to the GW843682X chemotype [2].
| Evidence Dimension | Enzymatic inhibition potency of the final drug molecule derived from this scaffold |
|---|---|
| Target Compound Data | GW843682X (incorporating this scaffold): PLK1 IC₅₀ = 2.2 nM; PLK3 IC₅₀ = 9.1 nM |
| Comparator Or Baseline | GSK461364 (alternative PLK1 inhibitor, different benzimidazole substitution): PLK1 Ki = 2.2 nM but distinct selectivity profile and chemotype |
| Quantified Difference | GW843682X is >100-fold selective over ~30 other kinases; GSK461364 uses a different benzimidazole substitution pattern (6-[(4-methylpiperazin-1-yl)methyl]) |
| Conditions | In vitro enzymatic kinase assays; ATP-competitive inhibition; recombinant PLK1 and PLK3 enzymes |
Why This Matters
Procurement of this specific intermediate enables direct synthesis of a well-characterized, highly potent PLK1/PLK3 inhibitor chemotype (GW843682X) with published selectivity data, reducing synthetic burden and ensuring structural fidelity to the pharmacologically validated scaffold.
- [1] Lansing TJ, et al. In vitro biological activity of a novel small-molecule inhibitor of polo-like kinase 1. Mol Cancer Ther. 2007;6(2):450-459. doi:10.1158/1535-7163.MCT-06-0543 View Source
- [2] ChEBI. GW843682X (CHEBI:91334) — a potent inhibitor of PLK1 and PLK3 (IC50 = 2.2 and 9.1 nM respectively). EMBL-EBI. Accessed April 2026. View Source
